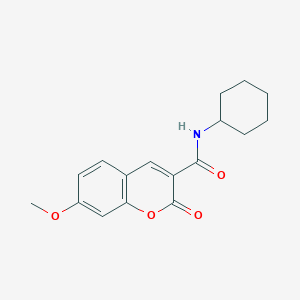
4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is a heterocyclic compound that has gained significant attention in recent years. It is a sulfur-containing organic compound that has a unique structure, making it an attractive molecule for scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.'
科学研究应用
'4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' has been studied extensively in various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
作用机制
The mechanism of action of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is not fully understood. However, it has been suggested that this compound acts as an electron acceptor in organic semiconductors. It has also been proposed that this compound can act as a photosensitizer in dye-sensitized solar cells by absorbing light and generating excited states that can inject electrons into the conduction band of the semiconductor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole.' However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in various scientific research applications. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is its ease of synthesis. This compound can be obtained in good yields using various methods, making it readily available for scientific research. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for the scientific research of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole.' One potential direction is the use of this compound in the development of new organic semiconductors with improved performance. Another potential direction is the study of this compound's potential use as a photosensitizer in dye-sensitized solar cells. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is a sulfur-containing organic compound that has gained significant attention in recent years. Its unique structure and ease of synthesis make it an attractive molecule for scientific research. This compound has been studied extensively in various scientific research applications, including organic electronics and dye-sensitized solar cells. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential applications in various scientific research fields.
合成方法
The synthesis of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-1,3-dithiole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2,2'-dithiobis(benzothiazole) with 2-bromo-1,3-dithiole in the presence of a base. The synthesis of this compound is relatively straightforward, and it can be obtained in good yields.
属性
IUPAC Name |
4-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S4/c1-3-11(17-5-1)9-7-19-13(15-9)14-16-10(8-20-14)12-4-2-6-18-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQIKFZTUVPQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)





![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)


